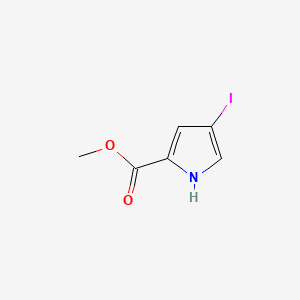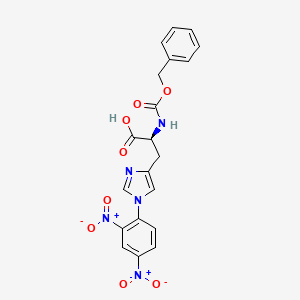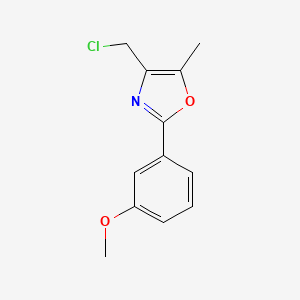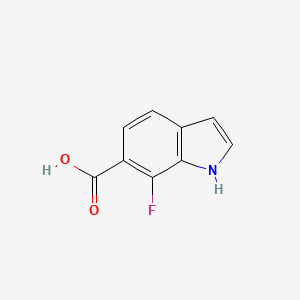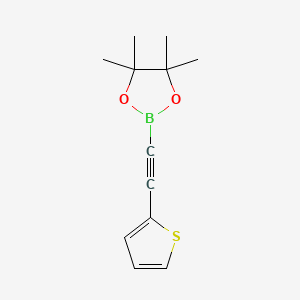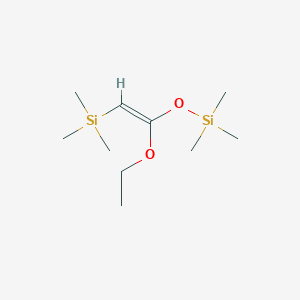
Trimethylsilylketene Ethyl Trimethylsilyl Acetal
Descripción general
Descripción
Trimethylsilylketene Ethyl Trimethylsilyl Acetal is a biochemical used for proteomics research . It is also known by other names such as 1-ethoxy-1-(trimethylsiloxy)-2-(trimethylsilyl)ethene .
Synthesis Analysis
The synthesis of Trimethylsilylketene Ethyl Trimethylsilyl Acetal involves several precursors including Chlorotrimethylsilane, Ethyl (trimethylsilyl)acetate, tert-Butyldimethylsilyl chloride, and Trimethylsilyl acetylene . The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular formula of Trimethylsilylketene Ethyl Trimethylsilyl Acetal is C10H24O2Si2 . The exact mass is 232.13100 .Physical And Chemical Properties Analysis
Trimethylsilylketene Ethyl Trimethylsilyl Acetal has a molecular weight of 232.46700 . It has a density of 0.857g/cm3 . The boiling point is 194.679ºC at 760 mmHg . The flash point is 61.373ºC .Aplicaciones Científicas De Investigación
Membrane Technology
Membranes based on poly[(1-trimethylsilyl)-1-propyne], a compound related to Trimethylsilylketene Ethyl Trimethylsilyl Acetal, have been studied for their application in liquid-liquid separation. These membranes have been shown to be effective in the pervaporation recovery of organic products from fermentation broths, such as the preparation of bioethanol and biobutanol, and in the nanofiltration separation of organics. The study indicates that synthesis conditions, molecular-mass characteristics, and chain microstructure significantly influence the properties of these membranes, suggesting their potential in chemical separation processes and environmental applications (Volkov, Volkov, & Khotimskiǐ, 2009).
Catalytic Acetalization
The catalytic acetalization of bio-renewable glycerol to produce fuel additives has been reviewed, with a focus on innovative and potential technologies for sustainable production. This process, relevant to Trimethylsilylketene Ethyl Trimethylsilyl Acetal, involves acid-catalyzed reactions with aldehydes and ketones, evaluated comprehensively in the field. Supported heterogeneous catalysts, such as zeolites and metal-based catalysts, have shown promise in this application, indicating the compound's relevance in producing environmentally friendly fuel additives (Talebian-Kiakalaieh et al., 2018).
Cellulose Modification
Research into the chemical modification of cellulose using ionic liquids as reaction media has highlighted the potential for silylation reactions, where compounds like Trimethylsilylketene Ethyl Trimethylsilyl Acetal could play a role. These modifications, conducted under mild conditions, have led to the development of various cellulose derivatives, demonstrating the compound's utility in material science and engineering (Heinze et al., 2008).
Process Intensification in Chemical Production
The review on process parameters of various process intensification techniques for ethyl acetate production touches upon the relevance of compounds like Trimethylsilylketene Ethyl Trimethylsilyl Acetal in enhancing chemical production processes. Techniques such as reactive distillation and microwave reactive distillation have been explored, showing the potential for efficiency improvements in the production of chemicals like ethyl acetate, which is essential in various industrial applications (Patil & Gnanasundaram, 2020).
Propiedades
IUPAC Name |
[(E)-1-ethoxy-2-trimethylsilylethenoxy]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si2/c1-8-11-10(9-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZWNZEYBPGIQ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\[Si](C)(C)C)/O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylketene Ethyl Trimethylsilyl Acetal | |
CAS RN |
65946-56-7 | |
| Record name | Trimethylsilylketene Ethyl Trimethylsilyl Acetal (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



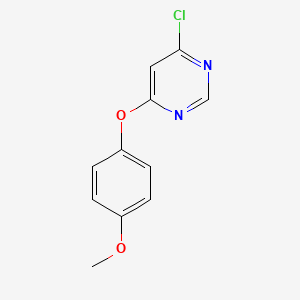
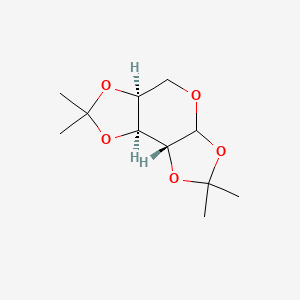
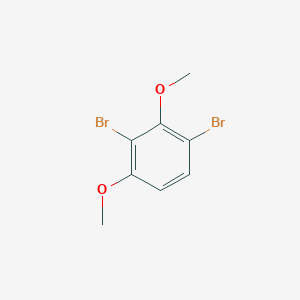
![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)
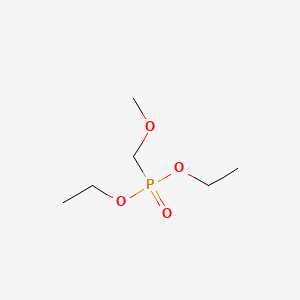
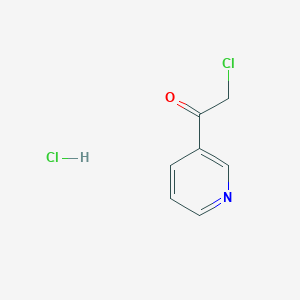
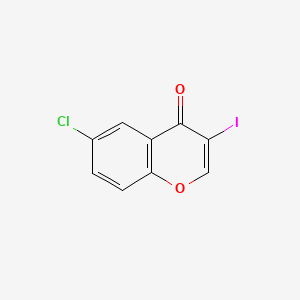
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
